molecular formula C14H14N2O5S B5757102 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B5757102
M. Wt: 322.34 g/mol
InChI Key: FUAYSRJUBCKUNT-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Reduction: 2-methoxy-5-methyl-N-(3-aminophenyl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-methoxy-5-carboxy-N-(3-nitrophenyl)benzenesulfonamide.

Scientific Research Applications

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
  • N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • N-(2,4-dimethyl-5-nitrophenyl)benzenesulfonamide

Uniqueness

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and nitro groups on the aromatic ring provides a distinct electronic environment that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-6-7-13(21-2)14(8-10)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYSRJUBCKUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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